Oct-2-ynal

Catalog No.
S1537738
CAS No.
1846-68-0
M.F
C8H12O
M. Wt
124.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oct-2-ynal

CAS Number

1846-68-0

Product Name

Oct-2-ynal

IUPAC Name

oct-2-ynal

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

InChI

InChI=1S/C8H12O/c1-2-3-4-5-6-7-8-9/h8H,2-5H2,1H3

InChI Key

DUUGWLGPIZCNLM-UHFFFAOYSA-N

SMILES

CCCCCC#CC=O

Canonical SMILES

CCCCCC#CC=O

Oct-2-ynal, with the chemical formula C₈H₁₂O, is an aliphatic aldehyde characterized by a triple bond between the second and third carbon atoms in its linear chain. It is part of the family of compounds known as alkynals, which are notable for their unique reactivity and applications in organic synthesis. This compound typically exists as a colorless to pale yellow liquid with a distinctive odor. Its structure consists of a straight-chain hydrocarbon with a terminal aldehyde functional group, making it reactive towards nucleophiles and suitable for various chemical transformations .

  • Oct-2-ynal is a flammable liquid [].
  • Information on specific toxicity is limited, but due to its functional groups, it's advisable to handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood according to laboratory safety protocols [].

Please Note

  • In-depth discussions on mechanism of action are not available for Oct-2-ynal as research primarily focuses on its use as a starting material for synthesis rather than its biological applications.

Organic Synthesis:

  • Click Chemistry: Oct-2-ynal can participate in "click chemistry" reactions, a type of reaction known for its simplicity and efficiency. This allows researchers to easily connect it to other molecules with complementary functional groups, facilitating the synthesis of complex molecules like pharmaceuticals and functional materials.

Material Science:

  • Polymers: Researchers are investigating the incorporation of Oct-2-ynal into polymer structures to introduce unique properties. Its reactive alkyne group can participate in various crosslinking reactions, potentially leading to polymers with enhanced mechanical strength, conductivity, or other desired functionalities.

Medicinal Chemistry:

  • Drug Discovery: Oct-2-ynal can serve as a building block for the synthesis of novel drug candidates. Its functional groups can participate in interactions with biological targets, potentially leading to the development of new therapeutics. However, further research is needed to explore its specific medicinal properties and potential toxicity.

Chemical Biology:

  • Molecular Probes: Due to its reactive nature, Oct-2-ynal can be used as a tagging group for biomolecules. By attaching it to specific molecules within cells, researchers can study their localization, function, and interactions with other biomolecules.

  • Nucleophilic Addition: As an aldehyde, it readily undergoes nucleophilic addition reactions, where nucleophiles can attack the carbonyl carbon.
  • Reduction: Oct-2-ynal can be reduced to form oct-2-ynol or further reduced to octanal using reducing agents like lithium aluminum hydride.
  • Condensation Reactions: It can react with alcohols to form hemiacetals or acetals under acidic conditions.
  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

These reactions make oct-2-ynal a versatile intermediate in organic synthesis .

Research indicates that oct-2-ynal exhibits biological activity, particularly as a potential antifungal agent. Its structural properties allow it to interact with biological membranes, potentially disrupting fungal cell integrity. Additionally, it has been studied for its role in the biosynthesis of various natural products, which may have therapeutic applications .

Several methods are employed to synthesize oct-2-ynal:

  • Alkyne Hydroboration-Oxidation: Starting from 1-octyne, hydroboration followed by oxidation can yield oct-2-ynal.
  • Sonogashira Coupling: This method involves the coupling of terminal alkynes with aryl halides in the presence of palladium catalysts, leading to the formation of oct-2-ynal.
  • Grignard Reaction: The reaction of magnesium with 1-octyne followed by carbonyl addition can also produce oct-2-ynal.

These synthetic pathways highlight the compound's accessibility for research and industrial applications .

Oct-2-ynal serves multiple purposes across various fields:

  • Organic Synthesis: It acts as a building block for synthesizing more complex organic molecules.
  • Flavor and Fragrance Industry: Due to its odor profile, it is utilized in creating specific scents and flavors.
  • Pharmaceuticals: Its biological properties make it a candidate for developing antifungal agents and other therapeutic compounds .

Studies have shown that oct-2-ynal interacts with various biological systems. Its ability to penetrate cellular membranes suggests potential applications in drug delivery systems or as an antifungal agent. Further research is needed to fully understand its interactions at the molecular level and its efficacy against specific pathogens .

Oct-2-ynal shares structural similarities with several other compounds, including:

CompoundStructure TypeKey Characteristics
OctanalAldehydeSaturated chain; used in flavoring
1-OctyneAlkyneTriple bond; used in polymer synthesis
2-OctenalAldehydeUnsaturated; exhibits antifungal activity
1-Octen-3-oneKetoneNotable odor; associated with mushrooms

Oct-2-ynal is unique due to its alkyne functional group combined with an aldehyde, which allows for distinct reactivity compared to these similar compounds. Its applications in both synthesis and potential biological activity set it apart from others within its class .

XLogP3

2.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

1846-68-0

Wikipedia

2-octynal

Dates

Last modified: 08-15-2023

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